COX-2 vs. COX-1 Selectivity Profile: Differentiating 16-Deoxysaikogenin F Among Cyclooxygenase Inhibitors
16-Deoxysaikogenin F demonstrates a measurable selectivity profile for COX-2 over COX-1, with approximately 2.1-fold greater inhibitory potency toward the COX-2 isoform. This selectivity pattern, while not representing high isoform selectivity, establishes a defined baseline for studies investigating COX-mediated inflammation pathways .
| Evidence Dimension | Cyclooxygenase inhibitory activity |
|---|---|
| Target Compound Data | COX-1 IC50: 16.17 μM; COX-2 IC50: 7.76 μM |
| Comparator Or Baseline | None reported in same study; cross-study comparison with Saikogenin F not available due to absence of directly comparable COX data |
| Quantified Difference | COX-2/COX-1 selectivity ratio: ~2.1-fold |
| Conditions | In vitro enzyme inhibition assay; specific assay protocol details not provided in source |
Why This Matters
This provides procurement teams with a defined COX inhibition baseline, enabling assessment of whether 16-Deoxysaikogenin F meets specific target engagement requirements for anti-inflammatory mechanism studies.
